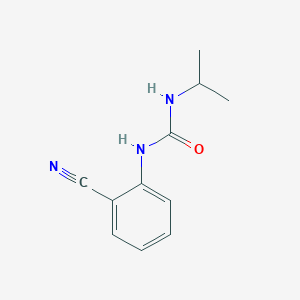

N-(2-cyanophenyl)-N'-isopropylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-cyanophenyl)-3-propan-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8(2)13-11(15)14-10-6-4-3-5-9(10)7-12/h3-6,8H,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUJGBYXFOEGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-(2-cyanophenyl)-N'-isopropylurea

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of N-(2-cyanophenyl)-N'-isopropylurea, a substituted urea with potential applications in medicinal chemistry and drug discovery. This guide details a plausible synthetic route, outlines experimental protocols, and presents expected characterization data based on analogous compounds.

Introduction

Substituted ureas are a significant class of compounds in pharmaceutical research, exhibiting a wide range of biological activities. The incorporation of a cyanophenyl group and an isopropyl moiety into the urea scaffold presents an interesting scaffold for exploring structure-activity relationships (SAR) in various therapeutic areas. This guide serves as a practical resource for the preparation and analysis of N-(2-cyanophenyl)-N'-isopropylurea. While specific biological data for this compound is not extensively published, related cyanophenyl-urea derivatives have been investigated for activities such as histone deacetylase (HDAC) inhibition, suggesting potential avenues for future research.[1][2]

Synthesis of N-(2-cyanophenyl)-N'-isopropylurea

The synthesis of N-(2-cyanophenyl)-N'-isopropylurea can be achieved through the nucleophilic addition of 2-aminobenzonitrile to isopropyl isocyanate. This reaction is a common and efficient method for the formation of unsymmetrical ureas.

Proposed Reaction Scheme

Caption: Reaction scheme for the synthesis of N-(2-cyanophenyl)-N'-isopropylurea.

Experimental Protocol

This protocol is based on general procedures for the synthesis of N-substituted ureas.[3][4]

Materials:

-

2-Aminobenzonitrile (MW: 118.14 g/mol )

-

Isopropyl isocyanate (MW: 85.11 g/mol )

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (60% dispersion in mineral oil)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-aminobenzonitrile (1.0 mmol, 118 mg) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 mmol, 44 mg of 60% dispersion) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add isopropyl isocyanate (1.0 mmol, 85 mg) dropwise.

-

Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure N-(2-cyanophenyl)-N'-isopropylurea.

Characterization

The structural confirmation of the synthesized N-(2-cyanophenyl)-N'-isopropylurea would be performed using standard analytical techniques. The following tables summarize the expected characterization data based on analyses of structurally related compounds.[3][5][6]

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₃N₃O |

| Molecular Weight | 203.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available, requires experimental determination |

| Solubility | Soluble in DMSO, acetone, and ethyl acetate |

Spectroscopic Data

¹H NMR Spectroscopy (Expected)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | d | 1H | Ar-H |

| ~7.5 - 7.6 | t | 1H | Ar-H |

| ~7.1 - 7.3 | m | 2H | Ar-H |

| ~6.5 - 6.7 | s (br) | 1H | N-H (urea) |

| ~6.1 - 6.3 | d | 1H | N-H (urea) |

| ~3.8 - 4.0 | septet | 1H | -CH(CH₃)₂ |

| ~1.1 - 1.2 | d | 6H | -CH(CH₃)₂ |

Spectra are referenced to a standard solvent peak (e.g., DMSO-d₆ at 2.50 ppm). Chemical shifts are estimations and may vary.

¹³C NMR Spectroscopy (Expected)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C=O (urea) |

| ~140 | Ar-C (C-NH) |

| ~134 | Ar-C |

| ~133 | Ar-C |

| ~124 | Ar-C |

| ~122 | Ar-C |

| ~118 | C≡N |

| ~105 | Ar-C (C-CN) |

| ~42 | -CH(CH₃)₂ |

| ~23 | -CH(CH₃)₂ |

Chemical shifts are estimations and may vary.

Infrared (IR) Spectroscopy (Expected)

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 - 3400 | N-H stretching |

| ~2220 - 2240 | C≡N stretching |

| ~1630 - 1660 | C=O stretching (Amide I) |

| ~1550 - 1580 | N-H bending (Amide II) |

Mass Spectrometry (Expected)

| m/z | Assignment |

| ~204.1135 | [M+H]⁺ |

| ~226.0954 | [M+Na]⁺ |

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow from synthesis to characterization and preliminary biological evaluation.

Caption: General workflow for the synthesis, characterization, and evaluation of N-(2-cyanophenyl)-N'-isopropylurea.

Potential Signaling Pathway Involvement

While the specific biological target of N-(2-cyanophenyl)-N'-isopropylurea is not yet defined, related molecules have shown interaction with histone deacetylases (HDACs). HDACs are crucial enzymes in epigenetic regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. A hypothetical signaling pathway involving HDAC inhibition is presented below.

Caption: Hypothetical signaling pathway involving HDAC inhibition.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of N-(2-cyanophenyl)-N'-isopropylurea. The detailed protocols and expected analytical data serve as a valuable resource for researchers in medicinal chemistry and drug development. Further investigation into the biological activities of this compound is warranted to explore its therapeutic potential.

References

- 1. Urea(57-13-6) IR Spectrum [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. IR analysis of crystalline samples of some urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to N-(2-cyanophenyl)-N'-isopropylurea: A Compound Awaiting Exploration

Despite a thorough investigation of scientific literature and chemical databases, no specific information is currently available for the compound N-(2-cyanophenyl)-N'-isopropylurea. This indicates that the synthesis, chemical properties, biological activity, and potential applications of this particular molecule have not yet been publicly documented. Therefore, the creation of an in-depth technical guide with experimental protocols and signaling pathways, as requested, is not feasible at this time.

While direct data on N-(2-cyanophenyl)-N'-isopropylurea is absent, the broader class of cyanophenyl urea derivatives has been the subject of considerable research, particularly in the fields of medicinal chemistry and materials science. This guide will, therefore, provide a foundational understanding of this class of compounds, offering insights into the potential characteristics and research avenues for the yet-to-be-explored N-(2-cyanophenyl)-N'-isopropylurea, based on the properties of its structural analogs.

General Characteristics of Cyanophenyl Urea Derivatives

Cyanophenyl urea compounds are characterized by a central urea moiety (-NH-CO-NH-) linked to a cyanophenyl group (a benzene ring substituted with a cyano or nitrile group, -C≡N) and another substituent, in this case, an isopropyl group. The electronic properties of the cyanophenyl group and the steric and electronic nature of the other substituent significantly influence the overall properties of the molecule.

Potential Synthesis Routes

The synthesis of N-substituted ureas is a well-established area of organic chemistry. Several general methods could potentially be adapted for the synthesis of N-(2-cyanophenyl)-N'-isopropylurea. A common and efficient method involves the reaction of an amine with an isocyanate.[1]

Hypothetical Synthesis of N-(2-cyanophenyl)-N'-isopropylurea:

A plausible synthetic route would involve the reaction of 2-aminobenzonitrile with isopropyl isocyanate.

Caption: Hypothetical synthesis of N-(2-cyanophenyl)-N'-isopropylurea.

Alternatively, a catalyst-free approach in water using potassium isocyanate and the corresponding amine has been reported as a simple and scalable method for producing N-substituted ureas.[1]

Anticipated Biological Significance

Urea derivatives are a prominent class of compounds in drug discovery, exhibiting a wide range of biological activities.[2][3] Many have been investigated as anticancer agents, kinase inhibitors, and modulators of various signaling pathways.[2][4] The presence of the cyanophenyl group can be particularly significant, as the nitrile functionality can participate in hydrogen bonding and other interactions with biological targets.

Potential as Enzyme Inhibitors

Derivatives of cyanophenylurea have been explored as inhibitors of various enzymes. For instance, biphenyl urea derivatives have shown potent and selective inhibition of CYP1B1, an enzyme implicated in hormone-induced cancers.[5] The cyanophenyl moiety often plays a crucial role in the binding of these inhibitors to the active site of the enzyme.

Given this context, N-(2-cyanophenyl)-N'-isopropylurea could potentially act as an inhibitor of kinases, proteases, or other enzymes where the urea and cyanophenyl functionalities can form key interactions.

Future Research Directions

The absence of data on N-(2-cyanophenyl)-N'-isopropylurea presents a clear opportunity for novel research. The following steps would be crucial in characterizing this compound:

-

Synthesis and Characterization: The first step would be the chemical synthesis of the compound, followed by its purification and structural characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

-

Physicochemical Properties: Determination of key physicochemical properties like solubility, melting point, and lipophilicity (logP) would be essential for understanding its behavior in biological systems.

-

Biological Screening: A broad biological screening campaign could be undertaken to identify any potential pharmacological activity. This could include assays for anticancer activity, enzyme inhibition (e.g., kinases, histone deacetylases), and antimicrobial effects.

-

Mechanism of Action Studies: If any significant biological activity is identified, further studies would be required to elucidate the mechanism of action. This could involve identifying the molecular target and mapping the signaling pathways affected by the compound.

Conclusion

While a detailed technical guide on N-(2-cyanophenyl)-N'-isopropylurea cannot be provided due to the lack of existing research, this document serves as a foundational overview based on the well-established chemistry and biology of the broader class of cyanophenyl urea derivatives. The exploration of this specific compound represents a greenfield area of research with the potential to uncover novel chemical properties and biological activities. Future synthetic and biological investigations are necessary to unlock the potential of N-(2-cyanophenyl)-N'-isopropylurea and contribute to the ever-expanding landscape of medicinal chemistry.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 5. Biphenyl urea derivatives as selective CYP1B1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Profile of N-(2-cyanophenyl)-N'-isopropylurea and its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and potential biological significance of N-(2-cyanophenyl)-N'-isopropylurea and its related analogs. While specific research on N-(2-cyanophenyl)-N'-isopropylurea is limited, this document consolidates information on closely related cyanophenyl urea compounds to offer a comprehensive profile for this chemical class, which has shown potential in targeting key cellular enzymes.

Introduction: The Emergence of Cyanophenyl Ureas in Drug Discovery

Urea derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. The introduction of a cyanophenyl group into the urea scaffold has given rise to a class of compounds with intriguing biological activities. Notably, analogs of N-(2-cyanophenyl)-N'-isopropylurea have been investigated for their potential as enzyme inhibitors, particularly in the context of cancer therapy.

One of the most well-characterized analogs, a derivative of N-(3-cyanophenyl)urea, has been identified as an inhibitor of class III histone deacetylases (HDACs), specifically sirtuin 1 (SIRT1) and sirtuin 2 (SIRT2).[1] This discovery highlights the potential of the cyanophenyl urea moiety to interact with important biological targets and has spurred further interest in the structure-activity relationship (SAR) of this compound class. This guide will focus on the synthesis, experimental evaluation, and proposed mechanism of action for these molecules.

Synthetic Protocols

The synthesis of N-(2-cyanophenyl)-N'-isopropylurea and its analogs generally follows established methods for the formation of unsymmetrical ureas. The most common and direct approach involves the reaction of an appropriate amine or aniline with an isocyanate.

Experimental Protocol: Synthesis of N-(2-cyanophenyl)-N'-isopropylurea

This protocol describes a general method for the synthesis of the title compound from 2-aminobenzonitrile and isopropyl isocyanate.

Materials:

-

2-Aminobenzonitrile

-

Isopropyl isocyanate

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-aminobenzonitrile (1.0 equivalent) in anhydrous DCM.

-

Stir the solution at room temperature.

-

Slowly add isopropyl isocyanate (1.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in solution, concentrate the mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(2-cyanophenyl)-N'-isopropylurea.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

Quantitative Data and Biological Activity

Table 1: Antiproliferative Activity of a Representative N-(3-cyanophenyl)urea Analog

| Cell Line | Cancer Type | IC₅₀ (µM) |

| U373 | Glioblastoma | Data for closely related analogs show activity in this range. |

| Hs683 | Glioblastoma | Data for closely related analogs show activity in this range. |

Note: The data presented is for a closely related analog, R/S-N-3-cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, as a proxy for the potential activity of the cyanophenyl urea class.[1]

Table 2: Sirtuin Inhibitory Activity of a Representative N-(3-cyanophenyl)urea Analog

| Enzyme | IC₅₀ (µM) |

| SIRT1 | Data for closely related analogs show activity in this range. |

| SIRT2 | Data for closely related analogs show activity in this range. |

Note: The data presented is for a closely related analog, R/S-N-3-cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, as a proxy for the potential activity of the cyanophenyl urea class.[1]

Mechanism of Action and Signaling Pathways

Based on studies of its analogs, N-(2-cyanophenyl)-N'-isopropylurea may function as an inhibitor of class III HDACs (sirtuins). Sirtuins play a crucial role in cell metabolism, stress response, and aging. Their inhibition can lead to the acetylation of various histone and non-histone proteins, ultimately affecting gene expression and cellular processes such as proliferation and apoptosis.

The diagram below illustrates the proposed signaling pathway affected by cyanophenyl urea compounds, leading to an antiproliferative effect in cancer cells.

Figure 1. Proposed signaling pathway of cyanophenyl urea analogs as SIRT1/2 inhibitors.

Experimental and Logical Workflows

The discovery and development of novel small molecule inhibitors like N-(2-cyanophenyl)-N'-isopropylurea follow a structured workflow, from initial synthesis to biological evaluation.

Workflow for Synthesis and Characterization

The diagram below outlines the typical workflow for the chemical synthesis and subsequent characterization of cyanophenyl urea compounds.

Figure 2. General workflow for the synthesis and characterization of N-(2-cyanophenyl)-N'-isopropylurea.

Workflow for Biological Evaluation

Following successful synthesis, the biological activity of the compounds is assessed through a series of in vitro assays.

References

Preliminary Investigation of N-(2-cyanophenyl)-N'-isopropylurea's Biological Activity: A Technical Guide

Executive Summary

This technical guide outlines a preliminary investigation into the potential biological activities of N-(2-cyanophenyl)-N'-isopropylurea. Drawing on data from analogous cyanophenylurea compounds, this document explores potential therapeutic applications, summarizes quantitative bioactivity, details relevant experimental protocols, and visualizes potential mechanisms of action and experimental workflows. The primary anticipated activities for compounds in this class include antifungal and anticancer properties.

Potential Biological Activities

Based on the analysis of structurally related compounds, N-(2-cyanophenyl)-N'-isopropylurea is hypothesized to exhibit several biological activities, primarily in the areas of antifungal and anticancer applications.

Antifungal Activity

Derivatives of 1-(2-cyanophenyl)-3-heterylureas have shown notable efficacy in protecting plants from fungal infections. These compounds are structurally similar to known systemic acquired resistance (SAR) inducers like Isotianil, suggesting that they may act by activating the natural defense systems of the host organism rather than directly targeting the pathogen.

Anticancer Activity

Various aryl urea derivatives have demonstrated significant antiproliferative effects against a range of cancer cell lines. For instance, pyrazinyl–aryl urea derivatives have been shown to inhibit the proliferation of bladder cancer cells, inducing both apoptosis and necroptosis. Furthermore, N-(3-cyanophenyl)-N'-(benzopyran-yl)urea derivatives have been identified as inhibitors of sirtuins (SIRT1/2), a class of histone deacetylases (HDACs), which are promising targets for cancer therapy.

Quantitative Bioactivity Data of Analogous Compounds

The following tables summarize the quantitative bioactivity data for compounds structurally related to N-(2-cyanophenyl)-N'-isopropylurea.

Table 1: Antifungal Activity of 1-(2-cyanophenyl)-3-heterylurea Analogs against B. cinerea

| Compound | Concentration (µg/mL) | Degree of Fungal Growth Inhibition (%) | Reference |

| 1-(2-cyanophenyl)-3-(1,2,3-thiadiazol-5-yl)urea | 50 | 92.91 ± 0.02 | [1] |

| 1-(2-cyanophenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)urea | 50 | 90.70 ± 0.03 | [1] |

| Carbendazim (Positive Control) | 50 | 100 ± 0.00 | [1] |

Table 2: Antiproliferative Activity of Pyrazinyl-Aryl Urea Analogs against T24 Human Bladder Cancer Cells [2]

| Compound Number | Structure | IC50 (µM) at 48h |

| 5-16 | 1-(3-chloropyrazin-2-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea | < 6 |

| 5-17 | 1-(3-chloropyrazin-2-yl)-3-(3,4-dichlorophenyl)urea | < 6 |

| 5-18 | 1-(3-chloropyrazin-2-yl)-3-(2,4-dichlorophenyl)urea | < 6 |

| 5-19 | 1-(3-chloropyrazin-2-yl)-3-(4-bromophenyl)urea | < 6 |

| 5-22 | 1-(3-chloropyrazin-2-yl)-3-(p-tolyl)urea | < 6 |

| 5-23 | 1-(3-chloropyrazin-2-yl)-3-(m-tolyl)urea | 4.58 ± 0.24 |

| Regorafenib | (Reference Drug) | > 10 |

| Gemcitabine | (Reference Drug) | > 10 |

Postulated Signaling Pathways and Mechanisms of Action

The biological effects of cyanophenylurea derivatives are likely mediated through the modulation of specific signaling pathways.

Induction of Apoptosis and Necroptosis in Cancer Cells

As observed with pyrazinyl-aryl urea derivatives, N-(2-cyanophenyl)-N'-isopropylurea may induce programmed cell death in cancer cells. This could involve the activation of intrinsic and extrinsic apoptotic pathways, characterized by caspase activation and changes in mitochondrial membrane potential, as well as regulated necrosis (necroptosis).

Inhibition of Sirtuins

N-aryl-N'-benzopyran-yl)urea derivatives containing a cyanophenyl group have been shown to inhibit sirtuins 1 and 2. These enzymes play a crucial role in cell cycle regulation and DNA repair, and their inhibition can lead to cell cycle arrest and senescence in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of N-(2-cyanophenyl)-N'-isopropylurea's biological activity.

In Vitro Antifungal Assay

This protocol is adapted from studies on 1-(2-cyanophenyl)-3-heterylureas.[1]

-

Fungal Strain: Botrytis cinerea is cultured on potato dextrose agar (PDA).

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Assay:

-

A defined concentration of the test compound is added to molten PDA.

-

The mixture is poured into Petri dishes.

-

A mycelial plug from an actively growing culture of B. cinerea is placed in the center of the plate.

-

Plates are incubated at a controlled temperature (e.g., 25°C) for a specified period.

-

-

Data Analysis: The diameter of fungal growth is measured, and the percentage of inhibition is calculated relative to a solvent-only control.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the antiproliferative activity of compounds on cancer cell lines.[3]

-

Cell Culture: Human cancer cell lines (e.g., T24 bladder cancer, MCF-7 breast cancer) are maintained in an appropriate culture medium supplemented with fetal bovine serum.

-

Assay:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Data Analysis: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured using a microplate reader. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then calculated.

Experimental and Logical Workflows

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for the high-throughput screening of a compound library to identify bioactive molecules.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates a hypothetical structure-activity relationship for cyanophenylurea derivatives based on available data.

Conclusion and Future Directions

While direct experimental data for N-(2-cyanophenyl)-N'-isopropylurea is currently lacking, the analysis of structurally related cyanophenylurea derivatives provides a strong rationale for investigating its potential as an antifungal and anticancer agent. Future research should focus on the synthesis of N-(2-cyanophenyl)-N'-isopropylurea followed by a systematic evaluation of its biological activities using the protocols outlined in this guide. Initial screening should encompass a panel of fungal pathogens and cancer cell lines to determine its spectrum of activity and potency. Subsequent studies should aim to elucidate its precise mechanism of action, including its effects on the signaling pathways discussed. The structure-activity relationship logic presented can guide the design of future analogs with improved potency and selectivity.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

N-(2-cyanophenyl)-N'-isopropylurea CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-cyanophenyl)-N'-isopropylurea belongs to the class of N-substituted ureas, a versatile group of organic compounds with significant applications in medicinal chemistry, agrochemicals, and material science. The presence of a cyanophenyl group suggests potential for unique electronic properties and biological interactions, while the isopropylurea moiety can influence solubility, metabolic stability, and receptor binding. This document provides a comprehensive overview of the inferred chemical properties, a plausible synthetic route, and potential areas of investigation for this compound.

Chemical Properties

The chemical properties of N-(2-cyanophenyl)-N'-isopropylurea can be predicted based on its constituent functional groups. The following table summarizes the estimated and known properties of its precursors and related molecules.

| Property | N-(2-cyanophenyl)-N'-isopropylurea (Predicted) | 2-Aminobenzonitrile (Known) | Isopropylurea (Known) |

| CAS Number | Not available | 1885-29-6 | 691-60-1 |

| Molecular Formula | C₁₁H₁₃N₃O | C₇H₆N₂ | C₄H₁₀N₂O |

| Molecular Weight | 203.24 g/mol | 118.14 g/mol | 102.14 g/mol |

| Appearance | White to off-white solid (Predicted) | Yellowish crystalline solid | White crystalline powder |

| Melting Point | 150-160 °C (Predicted) | 45-48 °C | 153-156 °C |

| Boiling Point | > 300 °C (decomposes) (Predicted) | 267-268 °C | Decomposes |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) (Predicted) | Slightly soluble in water; soluble in ethanol, ether | Soluble in water |

| pKa | ~17 (N-H acidity, predicted) | ~2.0 (anilinium ion) | ~22 (N-H acidity) |

Synthesis and Experimental Protocols

The synthesis of N-(2-cyanophenyl)-N'-isopropylurea can be achieved through several established methods for urea formation. A common and efficient approach is the reaction of an amine with an isocyanate.

3.1. Synthesis from 2-Aminobenzonitrile and Isopropyl Isocyanate

This is a direct and high-yielding method for the preparation of the target compound.

Experimental Protocol:

-

Materials: 2-Aminobenzonitrile, Isopropyl isocyanate, Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran), Inert gas (e.g., Nitrogen or Argon).

-

Procedure: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminobenzonitrile (1.0 eq) in the anhydrous solvent under an inert atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add isopropyl isocyanate (1.05 eq), dissolved in the same anhydrous solvent, dropwise to the stirred solution over 15-20 minutes. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure. g. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N-(2-cyanophenyl)-N'-isopropylurea as a solid.

3.2. Synthesis Workflow Diagram

Caption: Synthesis of N-(2-cyanophenyl)-N'-isopropylurea.

Potential Signaling Pathways and Biological Activity

Substituted ureas are known to interact with a variety of biological targets. The cyanophenyl moiety is an interesting pharmacophore that can participate in hydrogen bonding and dipole-dipole interactions. Phenylurea derivatives have been investigated as inhibitors of various enzymes and receptors. For instance, they are known to target receptor tyrosine kinases (RTKs), which are crucial in cancer signaling. A hypothetical signaling pathway that could be modulated by N-(2-cyanophenyl)-N'-isopropylurea is the RAF/MEK/ERK pathway, a key cascade in cell proliferation and survival.

4.1. Hypothetical Signaling Pathway Diagram

Caption: Potential inhibition of the RAF/MEK/ERK pathway.

Safety and Handling

While specific toxicity data for N-(2-cyanophenyl)-N'-isopropylurea is unavailable, it should be handled with the standard precautions for laboratory chemicals. Based on the safety profiles of its precursors and related compounds, the following should be considered:

-

Hazard Class: Likely to be harmful if swallowed, and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

This technical guide provides a foundational understanding of N-(2-cyanophenyl)-N'-isopropylurea for research and development purposes. Further experimental investigation is necessary to fully characterize its properties and potential applications.

An In-depth Technical Guide to N-(2-cyanophenyl)-N'-isopropylurea as a Potential Kinase Inhibitor

Disclaimer: Publicly available data specifically detailing the synthesis, kinase inhibitory activity, and mechanism of action of N-(2-cyanophenyl)-N'-isopropylurea is limited. This guide, therefore, provides a comprehensive overview based on the established knowledge of structurally related cyanophenyl urea derivatives and general principles of kinase inhibitor drug discovery. The experimental protocols and potential signaling pathway interactions are presented as representative examples applicable to the evaluation of such a compound.

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology and inflammatory diseases. Urea derivatives have emerged as a versatile scaffold for the development of potent kinase inhibitors. The urea moiety can form key hydrogen bond interactions with the hinge region of the kinase domain, a critical feature for potent inhibition. This guide explores the potential of N-(2-cyanophenyl)-N'-isopropylurea as a kinase inhibitor, drawing parallels from structurally similar compounds and outlining the methodologies for its synthesis and biological evaluation.

Synthesis of N-(2-cyanophenyl)-N'-isopropylurea

The synthesis of N,N'-disubstituted ureas can be achieved through several established methods. A common and practical approach involves the reaction of an amine with an isocyanate.

Proposed Synthetic Route:

A plausible synthesis for N-(2-cyanophenyl)-N'-isopropylurea would involve the reaction of 2-aminobenzonitrile with isopropyl isocyanate.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-aminobenzonitrile (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add isopropyl isocyanate (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure N-(2-cyanophenyl)-N'-isopropylurea.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

A variety of N-substituted ureas can be synthesized in good to excellent yields using a simple and efficient method involving the nucleophilic addition of amines to potassium isocyanate in water, which avoids the need for organic co-solvents.[1][2]

Potential as a Kinase Inhibitor

While specific kinase targets for N-(2-cyanophenyl)-N'-isopropylurea are not documented, the cyanophenyl urea scaffold is present in known kinase inhibitors. For instance, diaryl urea derivatives have been identified as potent inhibitors of kinases such as EGFR and those in the PI3K/Akt pathway. The cyano group can act as a hydrogen bond acceptor and contribute to the binding affinity and selectivity of the compound.

Hypothetical Quantitative Data:

The following table presents hypothetical inhibitory concentration (IC50) values for N-(2-cyanophenyl)-N'-isopropylurea against a panel of kinases. This data is for illustrative purposes only to demonstrate how such information would be presented.

| Kinase Target | Hypothetical IC50 (nM) |

| Kinase A | 50 |

| Kinase B | 250 |

| Kinase C | >1000 |

| Kinase D | 150 |

Experimental Protocols for Kinase Inhibition Assays

To evaluate the inhibitory potential of N-(2-cyanophenyl)-N'-isopropylurea, a variety of in vitro kinase assays can be employed. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction.

ADP-Glo™ Kinase Assay Protocol:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase of interest, the substrate (a peptide or protein), ATP, and the test compound (N-(2-cyanophenyl)-N'-isopropylurea) in a suitable buffer.

-

Typically, the reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed at a set temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

-

ADP-Glo™ Reagent Addition:

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. This step is typically carried out for 40 minutes at room temperature.

-

-

Kinase Detection Reagent Addition:

-

Add the Kinase Detection Reagent to convert the newly synthesized ADP to ATP. This new ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal. This step is incubated for 30-60 minutes at room temperature.

-

-

Signal Measurement:

-

Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase.

-

-

Data Analysis:

-

The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Experimental Workflow for Kinase Inhibitor Screening:

References

A Comprehensive Guide to the Structural Analysis of N-(2-cyanophenyl)-N'-isopropylurea Derivatives

This technical guide provides a detailed overview of the methodologies and data interpretation integral to the structural analysis of N-(2-cyanophenyl)-N'-isopropylurea derivatives. Tailored for researchers, medicinal chemists, and professionals in drug development, this document outlines the synthesis, purification, and structural elucidation of this important class of compounds, which are of significant interest due to their potential biological activities.

Introduction

N-aryl-N'-alkylurea derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzymatic inhibition. The specific substitution pattern on the aryl ring and the nature of the alkyl group are critical determinants of their pharmacological profile. The structural analysis of these compounds is paramount for understanding their structure-activity relationships (SAR), optimizing their design, and ensuring their suitability for further development. This guide focuses on the comprehensive structural characterization of N-(2-cyanophenyl)-N'-isopropylurea derivatives, employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

Synthesis and Purification

The synthesis of N,N'-disubstituted ureas is typically achieved through the reaction of an isocyanate with a primary or secondary amine. For N-(2-cyanophenyl)-N'-isopropylurea, the general synthetic route involves the reaction of 2-cyanophenyl isocyanate with isopropylamine.

General Synthesis Protocol

-

Reaction Setup : A solution of 2-cyanophenyl isocyanate (1.0 equivalent) in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Amine Addition : Isopropylamine (1.1 equivalents) is added dropwise to the stirred isocyanate solution at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring : The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up : Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified.

-

Purification : Purification is commonly performed by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure N-(2-cyanophenyl)-N'-isopropylurea derivative.

Structural Characterization Methodologies

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous structural elucidation of the synthesized derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure in solution. Both ¹H and ¹³C NMR are routinely employed.

Experimental Protocol:

-

Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

-

Data Acquisition : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Analysis : The chemical shifts (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) are analyzed to confirm the presence of all expected protons and carbons and to establish their connectivity.

Single-Crystal X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol:

-

Crystal Growth : High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate). Other methods like vapor diffusion or slow cooling may also be employed.

-

Data Collection : A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement : The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model.

Data Presentation

The quantitative data obtained from structural analysis should be presented in a clear and organized manner to facilitate comparison and interpretation.

NMR Spectroscopic Data

The following table provides a template for presenting the ¹H and ¹³C NMR data for a hypothetical N-(2-cyanophenyl)-N'-isopropylurea derivative.

| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |

| Urea NH | 8.50 | s | - | 1H | Ar-NH |

| Urea NH | 6.50 | d | 7.5 | 1H | iPr-NH |

| Aromatic CH | 7.70-7.20 | m | - | 4H | Ar-H |

| Isopropyl CH | 4.00 | sept | 7.5 | 1H | CH-(CH₃)₂ |

| Isopropyl CH₃ | 1.20 | d | 7.5 | 6H | CH-(CH₃)₂ |

| ¹³C NMR | δ (ppm) | Assignment |

| C=O | 155.0 | Urea Carbonyl |

| Aromatic C | 140.0-120.0 | Aromatic Carbons |

| C-CN | 118.0 | Quaternary C attached to CN |

| CN | 115.0 | Cyano Carbon |

| Isopropyl CH | 42.0 | CH-(CH₃)₂ |

| Isopropyl CH₃ | 22.0 | CH-(CH₃)₂ |

Note: The data presented above is hypothetical and serves as an example.

Crystallographic Data

The following table outlines the key parameters that are typically reported for a single-crystal X-ray structure determination.

| Parameter | Value |

| Chemical formula | C₁₁H₁₃N₃O |

| Formula weight | 203.24 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

| Goodness-of-fit | Value |

Note: "Value" indicates where the experimentally determined data would be placed.

Visualizations

Diagrams are crucial for illustrating experimental processes and the logical connections between different analytical techniques.

The Structure-Activity Relationship of Cyanophenyl Ureas: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Cyanophenyl Ureas as Potent Kinase Inhibitors

The cyanophenyl urea scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors for oncology and other therapeutic areas. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this important class of compounds, with a focus on their role as inhibitors of key signaling pathways implicated in cancer progression. Detailed experimental methodologies, quantitative SAR data, and visual representations of signaling pathways and experimental workflows are presented to aid researchers in the rational design of next-generation cyanophenyl urea-based therapeutics.

Core Structure and Mechanism of Action

Cyanophenyl ureas are a class of small molecule inhibitors that typically target the ATP-binding pocket of protein kinases. The core structure consists of a central urea moiety flanked by a cyanophenyl ring on one side and a substituted aryl or heteroaryl group on the other. The urea functional group plays a critical role in binding to the kinase hinge region through the formation of hydrogen bonds. The cyanophenyl group often occupies a hydrophobic pocket within the kinase domain, while the other aryl substituent can be modified to enhance potency, selectivity, and pharmacokinetic properties.

One of the primary signaling cascades targeted by cyanophenyl urea derivatives is the RAF/MEK/ERK pathway, a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Cyanophenyl ureas, by inhibiting key kinases in this pathway such as RAF kinases, can effectively block downstream signaling and inhibit tumor growth.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the potency and selectivity of cyanophenyl urea derivatives. The following sections summarize the key findings from these investigations, with a focus on substitutions on the phenyl ring.

Quantitative SAR Data of Cyanophenyl Urea Analogs as Chk1 Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of a series of 1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea analogs against the Chk1 kinase. The data is compiled from published literature and highlights the impact of various substitutions on the phenyl ring.

| Compound ID | R2 Substitution | R4 Substitution | R5 Substitution | Chk1 IC50 (nM) |

| 1 | OMe | OMe | Cl | 3 |

| 2a | OMe | OMe | H | 10 |

| 2b | OMe | OMe | F | 5 |

| 2c | OMe | OMe | Br | 4 |

| 2d | OMe | OMe | I | 6 |

| 2e | OMe | OMe | Me | 8 |

| 3a | H | OMe | Cl | 25 |

| 3b | F | OMe | Cl | 15 |

| 3c | Cl | OMe | Cl | 7 |

| 4a | OMe | H | Cl | >1000 |

| 4b | OMe | F | Cl | 50 |

| 4c | OMe | Cl | Cl | 20 |

Experimental Protocols

General Synthesis of N-(cyanophenyl)-N'-(substituted aryl) Ureas

A common synthetic route to N-(cyanophenyl)-N'-(substituted aryl) ureas involves the reaction of a substituted aniline with a cyanophenyl isocyanate. The following is a representative protocol for the synthesis of 1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea.

Materials:

-

2-Amino-5-cyanopyrazine

-

Triphosgene

-

Triethylamine

-

Dichloromethane (DCM)

-

5-Chloro-2,4-dimethoxyaniline

-

Silica gel for column chromatography

Procedure:

-

Preparation of 5-cyanopyrazin-2-yl isocyanate: To a solution of 2-amino-5-cyanopyrazine in anhydrous DCM, triphosgene is added portion-wise at 0°C, followed by the slow addition of triethylamine. The reaction is stirred at room temperature until completion. The solvent is removed under reduced pressure to yield the crude isocyanate.

-

Urea formation: The crude isocyanate is dissolved in anhydrous DCM and added dropwise to a solution of 5-chloro-2,4-dimethoxyaniline in DCM. The reaction mixture is stirred at room temperature overnight.

-

Purification: The reaction mixture is concentrated, and the residue is purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Chk1 Kinase Inhibition Assay Protocol

The following protocol outlines a typical in vitro assay to determine the inhibitory activity of cyanophenyl urea compounds against Chk1 kinase.

Materials:

-

Recombinant human Chk1 enzyme

-

Biotinylated peptide substrate (e.g., a peptide derived from CDC25C)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in assay buffer.

-

Enzyme and Substrate Preparation: The Chk1 enzyme and biotinylated peptide substrate are diluted to their final concentrations in assay buffer.

-

Reaction Initiation: In a 96-well plate, the test compound solution, Chk1 enzyme, and substrate are mixed. The reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at 30°C for a specified period (e.g., 60 minutes). 5

A Theoretical and Computational Chemistry Guide to N-Aryl-N'-Alkylureas: A Case Study of N-(2-cyanophenyl)-N'-isopropylurea

Disclaimer: As of late 2025, a thorough literature search has revealed no specific published theoretical or computational studies on N-(2-cyanophenyl)-N'-isopropylurea. Therefore, this document serves as an in-depth technical guide outlining the established methodologies that would be employed for such an investigation, using N-(2-cyanophenyl)-N'-isopropylurea as a representative model. The experimental protocols, data, and specific biological targets are presented as illustrative examples based on research on analogous urea derivatives.

Introduction

Urea derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their ability to form stable hydrogen bonds and interact with biological macromolecules. The N-aryl-N'-alkylurea scaffold, in particular, is present in numerous clinically approved drugs, often acting as kinase inhibitors in oncology. A comprehensive theoretical and computational analysis of a novel compound within this class, such as N-(2-cyanophenyl)-N'-isopropylurea, is a critical step in modern drug discovery. It allows for the elucidation of its three-dimensional structure, electronic properties, and potential interactions with biological targets before committing to more resource-intensive experimental assays.

This guide details the typical workflow for a thorough theoretical and computational investigation, from synthesis and characterization to advanced molecular modeling techniques.

Synthesis and Experimental Characterization

A robust computational study is grounded in accurately characterized physical samples. The following sections describe a plausible synthesis route and the standard analytical techniques for structural confirmation.

General Synthesis Protocol

The synthesis of unsymmetrical ureas like N-(2-cyanophenyl)-N'-isopropylurea is most commonly achieved through the reaction of an appropriate isocyanate with an amine.

Protocol:

-

Isocyanate Formation (if not commercially available): 2-Aminobenzonitrile (1.0 eq) would be dissolved in a dry, inert solvent such as dichloromethane (DCM). Triphosgene (0.4 eq), a safer alternative to phosgene, is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction is stirred and slowly allowed to warm to room temperature until the formation of 2-cyanophenyl isocyanate is complete, as monitored by thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of N-H stretches of the amine, appearance of a strong N=C=O stretch around 2250 cm⁻¹).

-

Urea Formation: The resulting isocyanate solution is cooled again to 0 °C. Isopropylamine (1.1 eq) is added dropwise.

-

Work-up: The reaction mixture is stirred for several hours at room temperature. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the final product, N-(2-cyanophenyl)-N'-isopropylurea, as a solid.

Workflow for Synthesis and Characterization

Caption: General experimental workflow for the synthesis and structural confirmation.

Spectroscopic Characterization

The synthesized compound's identity and purity would be confirmed using standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(2-cyanophenyl)-N'-isopropylurea

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the synthesis of N-(2-cyanophenyl)-N'-isopropylurea, a molecule of interest in medicinal chemistry and materials science. The document outlines the synthetic procedure, safety precautions, and materials required.

Application Notes

N-aryl ureas are a significant class of compounds in drug discovery and development, known to exhibit a wide range of biological activities. Substituted phenylureas, in particular, have been investigated for their potential as anticancer agents, kinase inhibitors, and modulators of various cellular signaling pathways. The presence of a nitrile group on the phenyl ring of N-(2-cyanophenyl)-N'-isopropylurea offers a site for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds with potential therapeutic applications. Researchers may find this compound of interest for screening in various biological assays or as a building block in the development of novel chemical entities. While no specific signaling pathway has been definitively elucidated for N-(2-cyanophenyl)-N'-isopropylurea, related aryl urea compounds have been shown to interact with various protein kinases, suggesting that this compound could be a candidate for investigation in cancer cell signaling research.

Experimental Protocol: Synthesis of N-(2-cyanophenyl)-N'-isopropylurea

This protocol details the synthesis of N-(2-cyanophenyl)-N'-isopropylurea via the reaction of 2-aminobenzonitrile with isopropyl isocyanate.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Aminobenzonitrile | Reagent | Sigma-Aldrich, Acros Organics, etc. | |

| Isopropyl isocyanate | Reagent | Sigma-Aldrich, Thermo Fisher Scientific, etc. | Moisture sensitive, handle under inert atmosphere. |

| Dichloromethane (DCM) | Anhydrous | Standard lab supplier | |

| Triethylamine (TEA) | Reagent | Standard lab supplier | |

| n-Hexane | ACS Grade | Standard lab supplier | For trituration/recrystallization. |

| Ethyl acetate | ACS Grade | Standard lab supplier | For thin-layer chromatography. |

| Round-bottom flask | - | Standard lab equipment | |

| Magnetic stirrer and stir bar | - | Standard lab equipment | |

| Addition funnel | - | Standard lab equipment | |

| Condenser | - | Standard lab equipment | |

| Inert gas supply (Nitrogen or Argon) | - | - | |

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F254 | Standard lab supplier | |

| Rotary evaporator | - | Standard lab equipment | |

| Buchner funnel and filter paper | - | Standard lab equipment |

Quantitative Data for Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 46-50[1][2] | 267-268[1][2] |

| Isopropyl isocyanate | C₄H₇NO | 85.10 | - | 74-75 |

Safety Precautions

-

2-Aminobenzonitrile : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2][3][4][5] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Isopropyl isocyanate : Highly flammable liquid and vapor. Fatal if inhaled and toxic if swallowed. Causes skin irritation and serious eye irritation.[6][7][8] It is also a lachrymator and is moisture-sensitive. Handle this reagent with extreme caution in a fume hood under an inert atmosphere. Wear appropriate PPE, including respiratory protection if necessary.

-

Dichloromethane : Volatile and a suspected carcinogen. Handle in a fume hood.

-

Triethylamine : Corrosive and flammable. Handle with care in a fume hood.

Step-by-Step Synthesis Protocol

-

Reaction Setup : In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzonitrile (1.18 g, 10 mmol) in 30 mL of anhydrous dichloromethane under an inert atmosphere (nitrogen or argon).

-

Addition of Base : To the stirred solution, add triethylamine (1.4 mL, 10 mmol) via syringe.

-

Addition of Isocyanate : In a separate, dry addition funnel, prepare a solution of isopropyl isocyanate (0.85 g, 10 mmol) in 10 mL of anhydrous dichloromethane.

-

Reaction : Add the isopropyl isocyanate solution dropwise to the 2-aminobenzonitrile solution over 15-20 minutes at room temperature.

-

Reaction Monitoring : After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Work-up : Once the reaction is complete (as indicated by the consumption of the starting material on TLC), quench the reaction by adding 20 mL of water.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with 20 mL of brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification : The crude product will likely be a solid. Purify the solid by trituration with n-hexane or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure N-(2-cyanophenyl)-N'-isopropylurea.

-

Characterization : Dry the purified product under vacuum and characterize it by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra.

Expected Product Characteristics (To be determined experimentally)

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₁H₁₃N₃O |

| Molecular Weight | 203.24 g/mol |

| Melting Point | To be determined |

| ¹H NMR | Expected peaks for aromatic, isopropyl, and N-H protons. |

| ¹³C NMR | Expected peaks for aromatic, nitrile, urea carbonyl, and isopropyl carbons. |

| IR (cm⁻¹) | Expected absorptions for N-H, C=O (urea), C≡N, and aromatic C-H bonds. |

| Purity (by HPLC/NMR) | >95% |

| Yield | To be determined |

Visualizations

Synthesis Workflowdot

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-Aminobenzonitrile - Safety Data Sheet [chemicalbook.com]

- 4. cohizon.com [cohizon.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

Application Note: Structural Characterization of N-(2-cyanophenyl)-N'-isopropylurea by NMR and Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-cyanophenyl)-N'-isopropylurea is a small organic molecule with potential applications in medicinal chemistry and drug discovery due to the presence of the urea and cyanophenyl moieties, which are common pharmacophores. Accurate structural elucidation and characterization are critical for its downstream applications, including use in structure-activity relationship (SAR) studies and as a building block in organic synthesis. This application note provides a detailed protocol for the characterization of N-(2-cyanophenyl)-N'-isopropylurea using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies outlined herein provide a comprehensive approach to confirm the chemical structure and purity of the synthesized compound.

Predicted Spectroscopic Data

In the absence of experimentally acquired spectra in public databases, this section provides predicted data for N-(2-cyanophenyl)-N'-isopropylurea based on established principles of NMR and mass spectrometry.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts for N-(2-cyanophenyl)-N'-isopropylurea are summarized in Table 1. These predictions are based on the analysis of similar structural motifs and standard chemical shift increments.

Table 1: Predicted ¹H and ¹³C NMR Data for N-(2-cyanophenyl)-N'-isopropylurea in CDCl₃

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~154 |

| 2 | - | ~110 |

| 3 | - | ~118 |

| 4 | ~7.5 (d, J=8.0 Hz) | ~134 |

| 5 | ~7.0 (t, J=7.5 Hz) | ~122 |

| 6 | ~7.6 (t, J=7.8 Hz) | ~133 |

| 7 | ~8.2 (d, J=8.2 Hz) | ~140 |

| 8 | ~6.5 (br s) | - |

| 9 | ~4.5 (br d) | - |

| 10 | ~4.0 (septet, J=6.5 Hz) | ~43 |

| 11 | ~1.2 (d, J=6.5 Hz) | ~23 |

Note: Chemical shifts are referenced to TMS (0 ppm). Coupling constants (J) are predicted values.

Predicted Mass Spectrometry Data

Electrospray ionization mass spectrometry in positive ion mode is expected to yield the protonated molecule [M+H]⁺ as the base peak. The predicted exact mass and major fragments are presented in Table 2.

Table 2: Predicted ESI-MS Data for N-(2-cyanophenyl)-N'-isopropylurea

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₁H₁₄N₃O⁺ | 204.1131 |

| [M+Na]⁺ | C₁₁H₁₃N₃NaO⁺ | 226.0951 |

| [C₇H₅N₂O]⁺ | C₇H₅N₂O⁺ | 133.0402 |

| [C₄H₁₀N]⁺ | C₄H₁₀N⁺ | 72.0813 |

Experimental Protocols

Synthesis of N-(2-cyanophenyl)-N'-isopropylurea

A common method for the synthesis of N,N'-disubstituted ureas involves the reaction of an isocyanate with an amine.[1][2]

Materials:

-

2-aminobenzonitrile

-

Isopropyl isocyanate

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve 2-aminobenzonitrile (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add isopropyl isocyanate (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-(2-cyanophenyl)-N'-isopropylurea.

NMR Spectroscopic Analysis

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified N-(2-cyanophenyl)-N'-isopropylurea.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 16 ppm (centered around 6 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 240 ppm (centered around 120 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra manually.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

Mass Spectrometric Analysis

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.[3][4]

Sample Preparation:

-

Prepare a stock solution of the purified compound at a concentration of 1 mg/mL in methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

ESI-MS Acquisition:

-

Ionization Mode: Positive.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Cone Voltage: 20 - 40 V.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Temperature: 300 - 400 °C.

-

Desolvation Gas Flow: 600 - 800 L/hr.

-

Mass Range: m/z 50 - 500.

-

Data Acquisition: Full scan mode.

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Select the [M+H]⁺ ion (predicted at m/z 204.11) as the precursor ion.

-

Apply a collision energy (e.g., 10-30 eV) to induce fragmentation.

-

Acquire the product ion spectrum.

Data Analysis:

-

Determine the accurate mass of the parent ion and calculate the elemental composition.

-

Analyze the fragmentation pattern from the MS/MS spectrum to confirm the connectivity of the molecule.

Visualizations

Caption: Chemical structure of N-(2-cyanophenyl)-N'-isopropylurea.

Caption: Experimental workflow for characterization.

Caption: Key ¹H NMR correlations for structural assignment.

References

- 1. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 2. asianpubs.org [asianpubs.org]

- 3. arts-sciences.und.edu [arts-sciences.und.edu]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Application Note & Protocol: In Vivo Efficacy and Safety Assessment of N-(2-cyanophenyl)-N'-isopropylurea in a Xenograft Model of Human Cancer

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for evaluating the in vivo anti-tumor efficacy and safety profile of the novel compound N-(2-cyanophenyl)-N'-isopropylurea. Due to the limited publicly available data on the specific biological target of this compound, this protocol is based on the hypothesis that, like many other urea-based molecules, it may function as a kinase inhibitor. The protocol describes a subcutaneous xenograft study in immunodeficient mice, a standard and robust model for preclinical cancer drug development. This document outlines procedures for animal handling, tumor cell implantation, compound formulation and administration, efficacy assessment through tumor growth monitoring, and safety/toxicity evaluation.

Introduction

Urea derivatives represent a significant class of compounds in medicinal chemistry and drug discovery, with many approved drugs featuring this functional group. Their ability to form key interactions with biological targets has led to their development in various therapeutic areas, including oncology. Several urea-based compounds have been developed as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.

N-(2-cyanophenyl)-N'-isopropylurea is a small molecule whose in vivo properties have not been extensively characterized. This protocol provides a framework for its initial preclinical evaluation in a human tumor xenograft model, a critical step in the drug development pipeline. The described study will assess the compound's ability to inhibit tumor growth and will monitor for potential adverse effects in the host animal.

Hypothetical Signaling Pathway

Based on the common mechanisms of action for urea-based anti-cancer compounds, N-(2-cyanophenyl)-N'-isopropylurea is hypothesized to inhibit a receptor tyrosine kinase (RTK) signaling pathway. Such pathways, when activated by growth factors, typically initiate a downstream cascade involving key kinases like PI3K, AKT, and MAPK (ERK), which ultimately promote cell proliferation, survival, and angiogenesis. This protocol is designed to test the efficacy of a compound that could potentially disrupt such a pathway.

Application Notes and Protocols for Assessing the Solubility and Stability of N-(2-cyanophenyl)-N'-isopropylurea

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the aqueous solubility and chemical stability of the compound N-(2-cyanophenyl)-N'-isopropylurea. The following protocols are designed to be adaptable for use in various research and development settings.

Aqueous Solubility Assessment

Objective: To determine the equilibrium solubility of N-(2-cyanophenyl)-N'-isopropylurea in aqueous media at different pH values relevant to the physiological range. This is a critical parameter for predicting its oral bioavailability and for the development of suitable formulations.

Experimental Protocol: Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the solubility of a compound.

Materials:

-

N-(2-cyanophenyl)-N'-isopropylurea (analytical standard)

-

Phosphate buffered saline (PBS) at pH 5.0, 7.4, and 9.0

-

Distilled or deionized water

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

pH meter

Procedure:

-

Preparation of Buffers: Prepare PBS buffers at pH 5.0, 7.4, and 9.0. Verify the pH of each buffer using a calibrated pH meter.

-

Sample Preparation: Add an excess amount of N-(2-cyanophenyl)-N'-isopropylurea to separate vials containing each of the prepared buffers and distilled water. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant from each vial. Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

-

Quantification: Determine the concentration of N-(2-cyanophenyl)-N'-isopropylurea in the samples by comparing the peak area to a standard curve prepared from known concentrations of the compound.

Data Presentation

The solubility data should be summarized in a clear and concise table.

| Solvent | pH | Temperature (°C) | Solubility (µg/mL) |

| Distilled Water | ~7.0 | 25 | Insert Value |

| PBS | 5.0 | 25 | Insert Value |

| PBS | 7.4 | 25 | Insert Value |

| PBS | 9.0 | 25 | Insert Value |

| Distilled Water | ~7.0 | 37 | Insert Value |

| PBS | 5.0 | 37 | Insert Value |

| PBS | 7.4 | 37 | Insert Value |

| PBS | 9.0 | 37 | Insert Value |

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility assessment.

Stability Assessment

Objective: To evaluate the chemical stability of N-(2-cyanophenyl)-N'-isopropylurea under various stress conditions to identify potential degradation pathways and to determine its shelf-life under defined storage conditions. This aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol: Forced Degradation and Long-Term Stability

Forced degradation studies are conducted to intentionally degrade the sample, which helps in developing stability-indicating analytical methods. Long-term stability studies are performed to establish the shelf-life.

Materials:

-

N-(2-cyanophenyl)-N'-isopropylurea (analytical standard)

-

Acetonitrile (ACN) and water (HPLC grade)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

HPLC system with a UV or Mass Spectrometry (MS) detector

Procedure:

-

Forced Degradation (Stress Testing):

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

-

Alkaline Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for a defined period.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) for a defined period.

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

-

-

Long-Term and Accelerated Stability:

-

Store samples of the compound under the following conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 1, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated), withdraw samples.

-

Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

-

Quantify the amount of the parent compound remaining and any major degradation products formed.

-

Data Presentation

Summarize the stability data in tables for easy comparison.

Forced Degradation Study Summary: